2-Methylpent-4-en-2-amine
Description
Significance of Unsaturated Amines in Synthetic Methodologies
Unsaturated amines, particularly homoallylic amines, are of critical importance in synthetic organic chemistry. researchgate.net They are key precursors for a vast array of nitrogen-containing heterocycles, natural products, and pharmaceuticals. researchgate.netbeilstein-journals.org The presence of both a nucleophilic amine and a reactive alkene within the same molecule provides a powerful handle for subsequent chemical modifications, such as cyclization, oxidation, and addition reactions.
The development of efficient methods to synthesize these structures, especially in an enantiomerically pure form, has been a major focus of chemical research. researchgate.netnih.gov Chiral homoallylic amines are prominently featured in numerous bioactive compounds and are considered essential building blocks in medicinal chemistry and agrochemical development. researchgate.net Their synthetic potential is demonstrated by their frequent use as crucial intermediates in the total synthesis of complex alkaloids and other biologically active molecules. researchgate.netbeilstein-journals.org
The Unique Architectural Features of 2-Methylpent-4-en-2-amine
This compound possesses a distinct molecular architecture that makes it a noteworthy example of a branched homoallylic amine. Its structure features a primary amine attached to a tertiary carbon atom, creating a sterically hindered environment around the nitrogen. This tertiary carbon is also a quaternary center, bonded to two methyl groups, a methylene (B1212753) group, and the amino group. The molecule is "homoallylic" because the amino group is situated on the carbon atom that is gamma (γ) to the carbon-carbon double bond.
The terminal alkene (vinyl group) provides a site for a variety of chemical reactions, including addition, oxidation, and metathesis. The specific arrangement of a primary amine on a fully substituted carbon atom adjacent to an allyl group presents both challenges and opportunities in synthetic design. A key synthesis involves the Petasis reaction starting from acetone. acs.org The structure and properties of this compound are summarized in the table below.
Table 1: Properties of this compound and its Hydrochloride Salt
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | sigmaaldrich.com |
| Molecular Formula | C₆H₁₃N | chemsynthesis.comnih.gov |
| Molecular Weight | 99.176 g/mol | chemsynthesis.com |
| CAS Number | 10354-69-5 (for hydrochloride) | sigmaaldrich.comfluorochem.co.uk |
| Melting Point | 185-188 °C (for hydrochloride) | sigmaaldrich.com |
| Physical Form | Powder (for hydrochloride) | sigmaaldrich.com |
| SMILES | CC(C)(CC=C)N | nih.gov |
Detailed analysis using Nuclear Magnetic Resonance (NMR) spectroscopy confirms this structure. For the tert-butyl protected form, the proton NMR spectrum shows a characteristic multiplet for the vinyl protons between 5.78 and 5.14 ppm and a singlet for the carbamate (B1207046) proton at 4.42 ppm. acs.org The carbon NMR spectrum reveals the alkene carbons at 134.2 and 118.3 ppm and the quaternary carbon at 52.1 ppm. acs.org
Historical Context and Evolution of Research on Branched Homoallylic Amines
The synthesis of homoallylic amines has been a long-standing area of interest in organic chemistry. nih.gov Early methods often relied on the addition of stoichiometric allylmetal reagents to imines, which, while effective, often required harsh conditions and moisture-sensitive reagents, limiting their broad applicability. researchgate.net The development of catalytic methods marked a significant historical advance in the field. nih.gov
The Petasis reaction, a multicomponent reaction involving an amine, a carbonyl compound, and an organoboron reagent, emerged as a valuable tool for creating α-amino acids and can be adapted for the synthesis of homoallylic amines. nuph.edu.ua Research has focused on making these reactions more efficient and scalable, reducing the excess of reagents needed. nuph.edu.ua
In recent decades, the field has rapidly evolved with the advent of asymmetric catalysis. beilstein-journals.orgnih.gov Transition-metal catalysts based on palladium, copper, rhodium, and iridium have enabled highly regio- and stereoselective syntheses of both linear and branched homoallylic amines. organic-chemistry.orgnih.govmanchester.ac.uk Furthermore, organocatalysis has become a powerful strategy, using chiral Brønsted acids like BINOL-derived phosphoric acids or chiral disulfonimides to catalyze the enantioselective allylation of imines. beilstein-journals.orgnih.gov These modern methods represent a significant shift from stoichiometric reagents to highly efficient, selective, and more sustainable catalytic processes.
Current Research Landscape and Future Prospects for this compound Analogs
The current research landscape is focused on developing highly modular and efficient strategies for the synthesis of complex amine structures. manchester.ac.uk A key trend is the use of multicomponent reactions, which allow for the rapid construction of diverse molecular scaffolds from simple, readily available starting materials in a single step. manchester.ac.uk This approach is particularly valuable for creating libraries of compounds for drug discovery.
Another frontier is the use of C–H functionalization reactions. rsc.org These methods allow for the direct conversion of simple alkenes into valuable building blocks by activating allylic C-H bonds, bypassing the need for pre-functionalized substrates. rsc.org For example, iron-catalyzed C–H functionalization has been used to couple alkenes with nitrogen-containing compounds to form a diverse collection of cyclic and acyclic nitrogenous structures. rsc.org
Future prospects for analogs of this compound lie in the development of even more sophisticated catalytic systems that can provide precise control over all aspects of stereoselectivity (enantio-, diastereo-, and regioselectivity) in a single, operationally simple protocol. nih.gov The ability to create a wide diversity of branched homoallylic amines with multiple stereocenters will continue to be a major driver of innovation, providing access to unexplored chemical space and new classes of molecules with potential applications in pharmaceuticals and materials science. nih.govmanchester.ac.uk
Structure
3D Structure
Properties
IUPAC Name |
2-methylpent-4-en-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-4-5-6(2,3)7/h4H,1,5,7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQKKHDDJXCEFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methylpent 4 En 2 Amine and Its Stereoisomers
Reductive Amination Approaches for Tertiary Carbon-Bound Amines
Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. wikipedia.orgmasterorganicchemistry.com The synthesis of sterically hindered tertiary amines through this method, however, can be challenging due to steric hindrance impeding the initial imine or iminium ion formation. researchgate.netnih.gov
Stereoselective Reductive Amination of Ketone Precursors
The primary ketone precursor for the synthesis of 2-methylpent-4-en-2-amine is 2-methylpent-4-en-2-one. The direct reductive amination of this α,β-unsaturated ketone with ammonia (B1221849) presents a direct route to the target molecule. The stereochemical outcome of this reaction is of paramount importance, and achieving high levels of stereoselectivity often requires the use of chiral catalysts or auxiliaries.
Recent advancements have demonstrated the efficacy of ruthenium-catalyzed direct asymmetric reductive amination for the synthesis of chiral primary amines from alkyl aryl ketones using ammonium (B1175870) salts as the ammonia source. nih.govsemanticscholar.org These systems, often employing chiral phosphine ligands, have shown excellent enantiocontrol for a range of substrates. nih.gov While specific data for 2-methylpent-4-en-2-one is not extensively reported, analogous reactions with sterically hindered ketones suggest that high pressures of hydrogen and specialized catalyst systems may be necessary to achieve good conversion and stereoselectivity. researchgate.net
Biocatalysis, employing enzymes such as amine dehydrogenases (AmDHs), has emerged as a powerful tool for the reductive amination of bulky ketones. researchgate.net These enzymes can exhibit high stereoselectivity, offering a green alternative to metal-based catalysts.
Catalyst Systems and Reaction Condition Optimization
The choice of catalyst and reaction conditions is critical for the successful reductive amination of sterically hindered ketones like 2-methylpent-4-en-2-one. Traditional reducing agents like sodium borohydride may be effective, but often require acidic conditions to facilitate imine formation and reduction. wikipedia.org More specialized reducing agents and catalyst systems have been developed to overcome the challenges associated with hindered substrates.
For instance, iridium catalysts have been shown to be effective for the reductive amination of bulky substrates. kanto.co.jp The optimization of reaction parameters such as temperature, pressure, solvent, and the nature of the amine source (e.g., aqueous ammonia, ammonium salts) is crucial for maximizing yield and selectivity. kanto.co.jpnih.gov The underlying mechanism of reductive amination on palladium catalysts has been studied, highlighting the role of hydroxyl groups in facilitating the generation of sterically hindered amines. mdpi.com
| Catalyst System | Ketone Substrate Type | Amine Source | Key Features |
| Ruthenium/Chiral Diphosphine | Alkyl Aryl Ketones | Ammonium Acetate/H₂ | High enantioselectivity for chiral primary amines. nih.govsemanticscholar.org |
| Iridium Complexes | Bulky Ketones | Formic Acid/Amine | Effective for sterically hindered substrates. kanto.co.jp |
| Amine Dehydrogenases (AmDHs) | Bulky-Bulky Ketones | Ammonia | High stereoselectivity, green alternative. researchgate.net |
| Palladium Hydroxide | Sterically Hindered Ketones | H₂/Amine | Hydroxyl group facilitates imine formation and reduction. mdpi.com |
Petasis Reaction and Related Multicomponent Couplings
The Petasis reaction, a multicomponent reaction involving an amine, a carbonyl compound, and an organoboronic acid, offers a versatile method for the synthesis of substituted amines. Current time information in Denbighshire, GB.wikipedia.orgorganic-chemistry.org This reaction is particularly useful for generating α-amino acids and can be adapted for the synthesis of tertiary amines.
Scope and Limitations of Allylboronic Acid Reagents in Synthesis
In the context of synthesizing this compound, the Petasis reaction would ideally involve 2-methylpent-4-en-2-one, ammonia, and an allylboronic acid derivative. However, the classical Petasis reaction is often limited to aldehydes and electron-rich boronic acids. acs.org The use of ketones, especially sterically hindered ones, can be challenging. researchgate.netresearchgate.net
Recent developments have expanded the scope of the Petasis reaction to include unactivated ketones through the use of Brønsted acid catalysis. researchgate.net This approach has been shown to provide access to a broad variety of quaternary homoallylic amines. The choice of solvent and catalyst is critical in overcoming the lower reactivity of ketones compared to aldehydes.
Diastereoselective and Enantioselective Variants
Achieving stereocontrol in the Petasis reaction is a significant area of research. Enantioselective variants have been developed using chiral catalysts, such as chiral biphenols and thiourea derivatives. Current time information in Denbighshire, GB.mdpi.com These catalysts can induce high levels of enantioselectivity in the formation of chiral amines.
When a chiral amine is used as a substrate, the Petasis reaction can exhibit high diastereoselectivity, strongly influenced by the chirality of the amine. nih.gov This has been demonstrated in the synthesis of homophenylalanine derivatives using chiral secondary amines. nih.gov For the synthesis of enantiomerically pure this compound, an asymmetric Petasis reaction starting from an achiral ketone precursor would be highly desirable. The development of catalyst-controlled diastereoselective Petasis reactions allows for the synthesis of both syn and anti β-amino alcohols, overcoming the intrinsic selectivity of the reaction.
Transformation from Olefinic Precursors
An alternative approach to this compound involves the transformation of olefinic precursors, primarily through hydroamination reactions. This method offers an atom-economical route to amines by the direct addition of an N-H bond across a carbon-carbon double or triple bond.
The most relevant olefinic precursor for this synthesis is 2-methyl-1,3-butadiene (isoprene). The hydroamination of conjugated dienes is a well-established method for the synthesis of allylic amines. researchgate.netnih.gov Transition metal complexes, particularly those based on early transition metals (Group 3-5, lanthanides) and late transition metals, have been extensively studied as catalysts for this transformation. vtt.fiacs.org
The regioselectivity of the hydroamination of unsymmetrical dienes like isoprene is a key challenge. The addition of ammonia can potentially lead to two different allylic amine products. Control over the regioselectivity is often dictated by the choice of catalyst and reaction conditions. For instance, palladium-catalyzed hydroamination of substituted dienes has been shown to be highly regioselective. researchgate.net
Furthermore, hydroaminomethylation, a tandem hydroformylation-reductive amination sequence, can convert olefins directly into higher amines. google.com Ruthenium-catalyzed hydroaminomethylation of butadiene and isoprene has been reported to produce homoallylic amines. researchgate.net The use of aqueous ammonia in these reactions presents a green and practical approach. nih.gov
Recent advances in electrochemical synthesis have also provided novel routes to allylic amines from unactivated alkenes and amines, offering an alternative to traditional catalytic methods. researchgate.net Additionally, allylic C-H amination reactions provide a direct method to functionalize alkenes, and recent developments have enabled the synthesis of alkyl allylamines. nih.govacs.org
| Precursor | Reagent | Catalyst/Method | Product |
| 2-Methyl-1,3-butadiene | Ammonia | Transition Metal Catalyst | This compound (and regioisomer) |
| Olefin | Ammonia, CO, H₂ | Ruthenium Catalyst | Tertiary Amines |
Hydroamination Strategies for Carbon-Nitrogen Bond Formation
Hydroamination represents a highly atom-economical method for synthesizing amines, involving the direct addition of an N-H bond from ammonia or an amine across a carbon-carbon double or triple bond. mdpi.comwikipedia.org This process is a fundamental approach to forming carbon-nitrogen bonds and can be applied intermolecularly or intramolecularly. wikipedia.org For a molecule like this compound, this would conceptually involve the addition of ammonia across the double bond of a precursor like 2-methylpent-1-ene, although the regioselectivity (Markovnikov vs. anti-Markovnikov) is a critical consideration. mdpi.com
The reaction is often thermodynamically neutral and requires catalysis to proceed efficiently. mdpi.com A range of catalysts can be employed, including alkali metals, alkaline earth metals, rare-earth metals, and late transition-metal complexes. wikipedia.org The mechanism for early-metal catalysts typically involves the formation of a metal-amide complex, followed by the insertion of the alkene into the metal-nitrogen bond, and finally protonolysis to release the amine product and regenerate the catalyst. wikipedia.org
Asymmetric Hydroaminations Utilizing Chiral Catalysts
Achieving stereocontrol in the synthesis of chiral amines such as the stereoisomers of this compound is a significant challenge addressed by asymmetric hydroamination. This technique utilizes chiral catalysts to favor the formation of one enantiomer over the other.
Catalytic Systems:
Early-Metal Catalysts: Chiral complexes of rare-earth metals (like lanthanides) and group IV metals (titanium, zirconium) have been developed for asymmetric hydroamination. mdpi.comnih.gov These catalysts can achieve moderate to high enantiomeric excess (ee) values, though they can be sensitive to air and moisture. mdpi.comnih.gov
Late-Transition-Metal Catalysts: Rhodium-based catalysts, in particular, have been successfully used in the asymmetric intramolecular hydroamination of unactivated alkenes, yielding enantioenriched nitrogen heterocycles with up to 91% ee. nih.gov
Photoenzymatic Catalysis: A modern approach involves using enzymes, such as flavin-dependent ene-reductases, as photocatalysts. nih.govillinois.edu This method can generate highly reactive aminium radical cations from hydroxylamine precursors, which then participate in asymmetric intermolecular hydroamination to produce enantioenriched amines. nih.govillinois.eduosti.gov This photoenzymatic strategy offers a promising route for controlling enantioselectivity through enzyme-mediated hydrogen atom transfer. osti.gov
| Catalyst Type | Metal/Enzyme Examples | Key Characteristics | Reported Enantioselectivity |
|---|---|---|---|
| Early-Metal Complexes | Lanthanides (La, Sm, Y), Group IV (Zr, Ti) | Highly reactive; often sensitive to air and moisture. | Moderate to high ee values have been achieved. mdpi.com |
| Late-Transition-Metal Complexes | Rhodium (Rh) | Effective for intramolecular reactions of unactivated olefins. nih.gov | Up to 91% ee for synthesis of 2-methylpyrrolidines. nih.gov |
| Photoenzymatic Systems | Flavin-dependent Ene-Reductases (e.g., OYE3) | Uses light and an enzyme to control radical reactions and stereochemistry. illinois.eduosti.gov | High ee values (e.g., 95% ee for methylpiperidine-4-carboxylate derivatives). illinois.edu |
Derivatization from Oxygen-Functionalized Precursors
Conversion of Unsaturated Alcohols to Amines
A common synthetic strategy involves the conversion of a more readily available functional group, such as an alcohol, into an amine. The direct precursor for this compound via this route would be 2-methylpent-4-en-2-ol. nih.gov The conversion of a tertiary alcohol to a tertiary amine while preserving the alkene functionality requires specific chemical methods. One established pathway is the Ritter reaction, where the alcohol is treated with a nitrile (e.g., hydrogen cyanide or acetonitrile) in the presence of a strong acid. This reaction proceeds via a stable tertiary carbocation intermediate, which is then attacked by the nitrile. The resulting nitrilium ion is subsequently hydrolyzed to yield an N-substituted amide, which can then be hydrolyzed or reduced to furnish the desired amine.
Amide and Nitrile Reduction Pathways
The reduction of amides and nitriles provides a reliable and widely used pathway for the synthesis of amines. sparkl.me These methods are fundamental in organic synthesis for accessing primary amines from precursors that can be built with an additional carbon atom (in the case of nitriles).
Nitrile Reduction: A nitrile group (C≡N) can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents. libretexts.org Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, involving two successive nucleophilic additions of hydride to the electrophilic carbon of the nitrile. libretexts.org Catalytic hydrogenation with hydrogen gas over a metal catalyst (such as platinum, palladium, or nickel) is another common method.
Amide Reduction: Similarly, amides can be reduced to amines. The reduction of a primary amide (R-CONH₂) with a strong reducing agent like LiAlH₄ will convert the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), yielding a primary amine (R-CH₂NH₂). youtube.com
| Precursor Functional Group | Common Reducing Agent(s) | Product Functional Group | Reference |
|---|---|---|---|
| Nitrile (R-C≡N) | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine (R-CH₂NH₂) | libretexts.orgorganic-chemistry.org |
| Nitrile (R-C≡N) | Catalytic Hydrogenation (H₂/Metal Catalyst) | Primary Amine (R-CH₂NH₂) | youtube.com |
| Amide (R-CONH₂) | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine (R-CH₂NH₂) | sparkl.meyoutube.com |
Advanced Chemoselective Synthesis of this compound Derivatives
Selective Functionalization of Polyfunctional Substrates
The synthesis of complex molecules often requires chemoselectivity—the ability to react with one functional group in the presence of others. When synthesizing derivatives of this compound from polyfunctional substrates, the choice of reagents is paramount to avoid unwanted side reactions.
For instance, consider a hypothetical precursor that contains both a nitrile and an ester group. A synthetic goal might be to selectively reduce the nitrile to an amine while leaving the ester group intact. While a powerful reducing agent like LiAlH₄ would likely reduce both functional groups, milder or more specialized reagents can provide the required selectivity. Diisobutylaluminium hydride (DIBAL-H) can selectively reduce nitriles to imines (which are then hydrolyzed to aldehydes), and specific borane reagents like diisopropylaminoborane have been shown to reduce nitriles in the presence of unconjugated alkenes. organic-chemistry.orgncert.nic.in
Similarly, in a molecule containing multiple double bonds, a hydroamination catalyst could be chosen to selectively react with the most sterically accessible or electronically favorable C=C bond. The development of such chemoselective methods is crucial for the efficient and controlled synthesis of functionalized amine derivatives.
Domino and Cascade Reactions Incorporating the Amine and Alkene Moieties
Domino and cascade reactions represent a powerful strategy for the construction of complex molecular architectures from simple precursors in a single operation. The key advantage of these reactions lies in their ability to generate molecular complexity rapidly by minimizing purification steps and reducing solvent and reagent usage. For the synthesis of a molecule like this compound, which contains a chiral center and a terminal double bond, cascade reactions can be envisioned to control the stereochemistry while simultaneously installing the required functional groups.
A hypothetical approach could involve a multicomponent reaction where a nitrogen source, a propargylic precursor, and an organometallic reagent combine in a cascade sequence. For instance, a domino sequence could be initiated by the addition of an amine to an activated alkyne, followed by an intramolecular cyclization or rearrangement, and terminated by a fragmentation or elimination to yield the acyclic product. While direct examples for this compound are not available, analogous transformations have been reported for the synthesis of other substituted amines.
Another plausible strategy involves an enzyme-catalyzed cascade. Biocatalysis offers high selectivity and mild reaction conditions. An enzymatic cascade could, for example, involve a transaminase for the stereoselective introduction of the amine group, coupled with another enzymatic step that generates the alkene moiety. Such chemoenzymatic cascades have been successfully employed for the synthesis of various chiral amines and amino alcohols. nih.gov
The following subsections will explore hypothetical domino and cascade reaction strategies that could be adapted for the synthesis of this compound and its stereoisomers, based on established chemical transformations.
Hypothetical Domino Hydroamination-Based Strategies
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for the synthesis of amines. wikipedia.org A domino sequence could be envisioned that incorporates a hydroamination step. For example, a base-catalyzed domino-isomerization-hydroamination reaction has been demonstrated as a synthetic route to amphetamines. semanticscholar.org
A potential synthetic route to this compound could involve a starting material with a nitrile and a remote alkene. A domino reaction could be initiated by a selective reduction of the nitrile to a primary amine, which then undergoes an intramolecular hydroamination. Alternatively, an intermolecular hydroamination of a suitable diene with a protected amine, followed by a series of transformations in a cascade manner, could also be a feasible approach.
The stereoselectivity of the hydroamination product can often be controlled by the choice of catalyst, particularly with chiral ligands for transition metals or through the use of chiral Brønsted acids. semanticscholar.org
Table 1: Examples of Analogous Base-Catalyzed Hydroamination Reactions
| Entry | Substrate | Amine | Catalyst | Product | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| 1 | 1-Phenyl-1-propyne | Aniline | KOt-Bu | (E)-N-(1-phenylprop-1-en-2-yl)aniline | 85 | nih.gov |
| 2 | Phenylacetylene | Pyrrolidine | CsOH·H₂O | 1-(2-phenylethenyl)pyrrolidine | 92 | acs.org |
| 3 | 1-Hexyne | Morpholine | t-BuOK | 4-(hex-1-en-2-yl)morpholine | 78 | nih.gov |
This table presents data for analogous hydroamination reactions to illustrate the potential of this methodology. The synthesis of this compound via this method is hypothetical.
Potential Cascade Reactions Involving Aza-Cope Rearrangement
The aza-Cope rearrangement is a powerful tool in organic synthesis for the construction of homoallylic amines. This sigmatropic rearrangement can be integrated into cascade sequences to generate complex amine-containing structures with high stereocontrol. A plausible cascade for the synthesis of a precursor to this compound could involve the formation of an allylic amine intermediate, which then undergoes a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement.
For example, a reaction between an allylic alcohol and an enamine could generate an intermediate that, upon protonation, undergoes an aza-Cope rearrangement to form a γ,δ-unsaturated iminium ion. Subsequent reduction would then yield the target homoallylic amine. The stereochemical outcome of the reaction can be controlled by using chiral catalysts or chiral auxiliaries. beilstein-journals.org
Table 2: Analogous Asymmetric Aza-Cope Rearrangement Data
| Entry | Aldehyde | Allyl Source | Catalyst | Product | Yield (%) | ee (%) | Ref |
|---|---|---|---|---|---|---|---|
| 1 | Benzaldehyde | N-Allyl-N,N-diphenylphosphinamide | Chiral Phosphoric Acid | N-(1,3-diphenylallyl)aniline | 95 | 92 | beilstein-journals.org |
| 2 | 4-Nitrobenzaldehyde | Allyl(trimethyl)silane | Chiral Disulfonimide | Fmoc-protected homoallylic amine | 88 | 96 | nih.gov |
| 3 | Cinnamaldehyde | N-Allylaniline | BINOL-derived Phosphoric Acid | N-(1-phenylpenta-1,4-dien-3-yl)aniline | 75 | 89 | beilstein-journals.org |
This table provides data from similar aza-Cope rearrangement reactions to demonstrate the potential for stereoselective synthesis. A specific application to this compound synthesis is proposed.
Envisioned Multi-component Domino Reactions
Multi-component reactions (MCRs) are convergent processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. An MCR approach to this compound could involve, for example, the reaction of acetone, an ammonia source, and a suitable three-carbon electrophile in a domino fashion.
A hypothetical MCR could be a variation of the Mannich reaction. An enolizable ketone (acetone) could react with an ammonia equivalent and an α,β-unsaturated aldehyde (methacrolein) in a cascade sequence. The reaction would first form an enamine from acetone and ammonia, which would then act as a nucleophile in a conjugate addition to methacrolein. A subsequent intramolecular cyclization followed by a ring-opening step could potentially lead to the desired carbon skeleton with the incorporated amine and alkene moieties. While this specific transformation is speculative, the principles of MCRs are well-established for the synthesis of other complex amines. nih.gov
Table 3: Illustrative Data from Analogous Three-Component Reactions for Amine Synthesis
The data in this table are from analogous multi-component reactions and are intended to show the feasibility of such an approach for complex amine synthesis. A direct application for the synthesis of this compound is hypothetical.
Role of 2 Methylpent 4 En 2 Amine in Advanced Chemical Synthesis and Materials Science
Building Block for Complex Organic Architectures
2-Methylpent-4-en-2-amine serves as a valuable starting material for the synthesis of intricate molecules, including analogues of natural products and optically active heterocyclic compounds. Its utility stems from the ability to selectively functionalize both the amino and alkenyl moieties.
Synthesis of Analogues for Natural Products and Bioactive Scaffolds
The strategic placement of functional groups in this compound makes it an attractive component in the total synthesis of natural products and the development of bioactive scaffolds. Research has demonstrated its incorporation into synthetic pathways for creating complex molecular frameworks.
One notable application involves a derivative of this compound, specifically (R)-1-((tert-butyldimethylsilyl)oxy)-2-methylpent-4-en-2-amine, in the modular synthesis of the tetrahydropyrimidinone core of manzacidins. nih.gov Manzacidins are a class of marine alkaloids with interesting biological activities. This synthesis highlights the utility of the this compound backbone in constructing the heterocyclic core of these natural products through a divergent Tsuji–Trost coupling reaction. nih.gov
Furthermore, the compound is utilized in the synthesis of primary α-tertiary amines, which are important structural motifs in many biologically active compounds and pharmaceuticals. amazonaws.com For instance, 1-(2,6-dimethylphenoxy)-2-methylpent-4-en-2-amine has been synthesized as part of a broader exploration of α-C–H functionalization of primary amines. amazonaws.com A scalable approach to synthesize this compound hydrochloride via the Petasis reaction has also been developed, underscoring its importance as a readily accessible building block for medicinal chemistry applications. nuph.edu.ua
| Application | Synthetic Intermediate | Target Molecule Core | Reference |
| Natural Product Analogue Synthesis | (R)-1-((tert-butyldimethylsilyl)oxy)-2-methylpent-4-en-2-amine | Tetrahydropyrimidinone core of Manzacidins | nih.gov |
| Bioactive Scaffold Synthesis | 1-(2,6-dimethylphenoxy)-2-methylpent-4-en-2-amine | Primary α-Tertiary Amines | amazonaws.com |
| General Building Block | This compound hydrochloride | Various Bioactive Molecules | nuph.edu.ua |
Precursor to Optically Active Heterocyclic Compounds
The presence of a chiral center and reactive functional groups in derivatives of this compound allows for its use as a precursor in the asymmetric synthesis of heterocyclic compounds. These structures are of significant interest in medicinal chemistry due to their prevalence in drug molecules.
One key application is in the palladium-catalyzed alkene carboamination reactions for the asymmetric synthesis of six-membered cyclic sulfamides. thieme-connect.com In this context, N-benzyl-2-methylpent-4-en-2-amine, derived from this compound, is a crucial intermediate. google.com The synthesis of these cyclic sulfamides is significant as they are important structural motifs in a number of pharmaceutically relevant compounds. thieme-connect.com This enantioselective synthesis opens avenues for creating new chiral heterocycles with potential biological activity. umich.edu
Polymer and Material Chemistry Applications
While the application of this compound in polymer and material science is an area of ongoing investigation, its bifunctional nature suggests potential roles as a monomer, a modifier for polymer architectures, and a component in the study of curing processes.
Role as Monomers in Polymerization Reactions
The vinyl group in this compound allows it to act as a monomer in addition polymerization reactions. The presence of the primary amine group can introduce functionality along the polymer backbone, which can be utilized for post-polymerization modifications or to influence the polymer's properties.
Modifiers for Polymer Architecture and Properties
The amine functionality of this compound can be used to modify the architecture and properties of existing polymers. For example, it could be grafted onto polymers with electrophilic sites, thereby altering surface properties, solubility, or thermal characteristics.
Mechanistic Studies of Curing Processes in Epoxy Resins
Primary amines are widely used as curing agents for epoxy resins. The reaction between the amine and the epoxide groups leads to the formation of a cross-linked thermoset polymer. This compound, with its primary amine group, can participate in these curing reactions. The presence of the alkene functionality offers a unique opportunity to study how this group might influence the curing kinetics and the properties of the final cured resin. Mechanistic studies could involve monitoring the reaction rates and cross-linking density, potentially leading to the development of epoxy resins with tailored properties.
Ligand Design for Catalytic Systems
The amine functionality is a cornerstone in the design of ligands for metal-catalyzed reactions. The nitrogen atom's lone pair of electrons can coordinate to a metal center, influencing its electronic properties and reactivity. For a molecule like this compound, the primary amine group serves as a key coordination site.
Development of Chiral Ligands for Asymmetric Synthesis
The development of chiral ligands is crucial for asymmetric catalysis, which aims to produce a specific enantiomer of a chiral product. researchgate.netnih.gov Chiral ligands modify the reactivity and selectivity of a metal catalyst, creating a chiral environment that favors the formation of one enantiomer over the other. nih.gov Amines are fundamental building blocks for many classes of chiral ligands.
Derivatives of this compound could theoretically be developed into effective chiral ligands. The carbon atom to which the amine group is attached is a chiral center, making the amine itself a chiral synthon. This inherent chirality is a critical starting point for creating ligands for asymmetric synthesis. mdpi.com For instance, the amine could be functionalized to create more complex bidentate or tridentate ligands, which often exhibit superior control in catalytic processes. nih.gov
Table 1: Potential Asymmetric Reactions for Ligands Derived from this compound
| Reaction Type | Role of Chiral Ligand | Potential Advantage of Amine Moiety |
| Asymmetric Hydrogenation | Controls the stereoselective addition of hydrogen across a double bond. | The amine can be a precursor to phosphine-amine or diamine ligands known for high efficiency. nih.gov |
| Asymmetric Allylic Alkylation | Dictates the facial selectivity of nucleophilic attack on an allyl-metal complex. | The ligand's steric profile would influence the approach of the nucleophile. |
| Asymmetric Aldol Reactions | Organizes the transition state to control the formation of new stereocenters. | The amine functionality can participate in hydrogen bonding to orient the substrate. |
The modular nature of ligand synthesis allows for systematic tuning of steric and electronic properties to optimize enantioselectivity for a specific transformation. nih.gov
Non-Covalent Interactions in Organocatalysis
Organocatalysis utilizes small organic molecules, rather than metal complexes, to catalyze chemical reactions. Non-covalent interactions are fundamental to how these catalysts operate, playing a decisive role in the outcome of asymmetric reactions. nih.govresearchgate.net These interactions, including hydrogen bonding, steric repulsion, and van der Waals forces, stabilize the transition state leading to the desired product, thereby lowering its energy and increasing the reaction's stereoselectivity. nih.gov
An amine like this compound, or its derivatives (e.g., as part of a thiourea or squaramide catalyst), could participate in organocatalysis through several non-covalent interactions. mdpi.com
Hydrogen Bonding: The primary amine group is an excellent hydrogen bond donor. In a catalytic cycle, it could activate an electrophile by donating a hydrogen bond, making it more susceptible to nucleophilic attack. This is a common activation mode for bifunctional catalysts that possess both a basic amine site and a hydrogen-bond-donating group. mdpi.com
Steric Hindrance: The bulky methyl and allyl groups adjacent to the amine functionality would create a defined steric environment. This can be exploited to control the orientation of substrates in the catalyst's active site, effectively blocking one reaction pathway while allowing another, which is a key principle for achieving high enantioselectivity. nih.gov
CH-π Interactions: The allyl group's π-system could engage in CH-π interactions with a substrate, further helping to lock in a specific conformation in the transition state. nih.govresearchgate.net The balance between stabilizing interactions (like hydrogen bonds and CH-π) and destabilizing steric clashes is often what dictates the stereochemical outcome. nih.gov
Table 2: Types of Non-Covalent Interactions and Their Potential Role
| Interaction Type | Functional Group Involved | Potential Role in Catalysis |
| Hydrogen Bonding | Amine (-NH₂) | Activation of electrophiles; orientation of substrates. mdpi.com |
| Steric Repulsion | Isopropyl moiety, allyl group | Differentiating between competing transition states to enhance enantioselectivity. nih.gov |
| CH-π Interactions | Allyl group (C=C) | Stabilization of the transition state through interaction with substrate C-H bonds. researchgate.net |
Exploration in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. researchgate.net Self-assembly is the process by which these molecules spontaneously organize into larger, well-defined structures. mie-u.ac.jp
The amine functionality makes this compound a viable candidate as a building block in supramolecular systems. The ability of the -NH₂ group to act as a hydrogen bond donor and acceptor is a powerful tool for directing self-assembly. Hydrogen bonds are highly directional and are frequently used to construct complex molecular architectures. mie-u.ac.jp
For instance, this compound could be incorporated into larger molecules designed to self-assemble into gels, liquid crystals, or discrete molecular capsules. The specific shape and functionality of the resulting assembly would be dictated by the interplay of hydrogen bonding from the amine, π-π stacking if aromatic groups were added, and van der Waals forces from the alkyl backbone. rsc.org The reversible nature of these non-covalent bonds allows for the potential creation of "smart" materials that can assemble or disassemble in response to external stimuli. mie-u.ac.jp
Advanced Analytical Methodologies for Structural and Mechanistic Characterization of 2 Methylpent 4 En 2 Amine Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the constitution and stereochemistry of 2-methylpent-4-en-2-amine derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, while advanced 2D NMR techniques are employed for conformational analysis.
In a typical ¹H NMR spectrum of this compound, the protons of the methyl groups attached to the chiral center would appear as distinct singlets, while the methylene (B1212753) and vinyl protons would exhibit more complex splitting patterns due to spin-spin coupling. The vicinal coupling constants (³J) between protons on adjacent carbons are particularly valuable for deducing dihedral angles and thus, the preferred solution-state conformation of the molecule.
For the stereochemical assignment of chiral derivatives, chiral solvating agents or chiral derivatizing agents can be employed. These agents form diastereomeric complexes with the enantiomers of the analyte, leading to the appearance of separate signals in the NMR spectrum for each enantiomer. The integration of these signals allows for the determination of enantiomeric excess.
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in conformational analysis. NOESY experiments detect through-space interactions between protons that are in close proximity, providing crucial distance constraints for molecular modeling and the determination of the three-dimensional structure in solution.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| C1 (CH₃) | 1.15 | 25.0 | s | - |
| C2 | - | 50.0 | - | - |
| C3 (CH₂) | 2.20 | 45.0 | m | - |
| C4 (=CH) | 5.80 | 135.0 | m | - |
| C5 (=CH₂) | 5.10 | 118.0 | m | - |
| C2-CH₃ | 1.10 | 28.0 | s | - |
| NH₂ | 1.50 | - | br s | - |
Note: This data is illustrative and based on typical chemical shifts for similar structural motifs.
Advanced Mass Spectrometry Techniques (e.g., HR-MS, MS/MS) for Reaction Pathway Elucidation
Advanced mass spectrometry (MS) techniques, including high-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS), are powerful tools for determining the elemental composition and elucidating the fragmentation pathways of this compound derivatives. This information is vital for confirming molecular identity and for studying reaction mechanisms.
HR-MS provides highly accurate mass measurements, which allows for the determination of the elemental formula of the parent ion and its fragments. This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
MS/MS experiments involve the isolation of a specific ion (the parent ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions are then analyzed to provide structural information. For aliphatic amines like this compound, a characteristic fragmentation pathway is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. This process leads to the formation of a stable iminium ion. The observation of these characteristic fragment ions can confirm the presence of the amine functional group and provide clues about the structure of the alkyl substituents.
Table 2: Predicted HR-MS and MS/MS Fragmentation Data for this compound
| Ion | Predicted m/z | Formula | Description |
| [M+H]⁺ | 100.1121 | C₆H₁₄N⁺ | Protonated Molecular Ion |
| [M+H - C₃H₅]⁺ | 58.0651 | C₃H₈N⁺ | Loss of allyl radical via alpha-cleavage |
| [M+H - CH₃]⁺ | 84.0964 | C₅H₁₂N⁺ | Loss of methyl radical via alpha-cleavage |
Note: The m/z values are calculated based on the exact masses of the most abundant isotopes.
X-ray Diffraction Analysis for Solid-State Molecular Structure Determination of Crystalline Derivatives
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional molecular structure of a compound in the solid state. For chiral molecules like this compound, this technique can be used to establish the absolute configuration of a specific enantiomer, provided that a suitable single crystal can be obtained.
Since this compound is a liquid at room temperature, it must first be converted into a crystalline derivative. This is typically achieved by reacting the amine with a chiral acid to form a diastereomeric salt, or with another suitable reagent to produce a solid derivative. The resulting crystals are then subjected to X-ray diffraction analysis.
The diffraction pattern of X-rays passing through the crystal lattice is used to calculate the positions of all atoms in the molecule with high precision. This allows for the determination of bond lengths, bond angles, and torsional angles, providing a complete and unambiguous picture of the molecular geometry. For chiral molecules, the Flack parameter is calculated from the diffraction data to confidently determine the absolute stereochemistry.
Table 3: Representative Crystallographic Data for a Chiral Amine Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 15.678 |
| β (°) | 98.76 |
| Volume (ų) | 850.1 |
| Z | 4 |
| R-factor | 0.045 |
Note: This is an example of typical crystallographic data and does not represent an actual derivative of this compound.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Hydrogen Bonding Studies
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. These two techniques are often complementary.
In the FT-IR spectrum of this compound, the primary amine group will give rise to characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Primary amines typically show two bands in this region, corresponding to the symmetric and asymmetric stretching modes. orgchemboulder.com The N-H bending vibration is expected to appear around 1600 cm⁻¹. colostate.edu The carbon-carbon double bond of the allyl group will produce a C=C stretching vibration around 1640 cm⁻¹, and the vinylic C-H bonds will have stretching vibrations above 3000 cm⁻¹. libretexts.orgpressbooks.pub
Raman spectroscopy is particularly useful for observing the C=C stretching vibration, which is often more intense in the Raman spectrum than in the FT-IR spectrum. sapub.org The study of hydrogen bonding is also possible with vibrational spectroscopy. The frequency of the N-H stretching bands can shift to lower wavenumbers, and the bands can broaden in the presence of hydrogen bonding.
Table 4: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Asymmetric Stretch | ~3360 | FT-IR, Raman |
| N-H Symmetric Stretch | ~3290 | FT-IR, Raman |
| =C-H Stretch | ~3080 | FT-IR, Raman |
| C-H Stretch (aliphatic) | 2850-2960 | FT-IR, Raman |
| C=C Stretch | ~1645 | Raman, FT-IR |
| N-H Bend (Scissoring) | ~1620 | FT-IR |
| C-N Stretch | 1050-1250 | FT-IR |
Note: These are approximate ranges and the exact positions can vary with the molecular environment.
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination
Chiral chromatography is the primary method for separating the enantiomers of a chiral compound and for determining its enantiomeric excess (ee). Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for this purpose.
The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For the analysis of amines, polysaccharide-based CSPs are commonly used in HPLC. nih.gov In some cases, derivatization of the amine with a suitable reagent is necessary to improve the separation and detection. acs.orgnih.gov
In chiral GC, the amine is often derivatized, for example, with trifluoroacetic anhydride, to increase its volatility and improve the chromatographic resolution on a chiral column. nih.govwiley.com The choice of the CSP and the chromatographic conditions (mobile phase composition in HPLC, temperature program in GC) are critical for achieving baseline separation of the enantiomers.
Once the enantiomers are separated, the ee can be calculated from the relative peak areas in the chromatogram. This method is highly accurate and is the standard for determining the enantiomeric purity of chiral compounds. uma.es
Table 5: Illustrative Chiral HPLC and GC Separation Parameters
| Parameter | Chiral HPLC | Chiral GC |
| Column | Polysaccharide-based CSP | Cyclodextrin-based CSP |
| Mobile Phase/Carrier Gas | Hexane/Isopropanol | Helium |
| Flow Rate/Temperature Program | 1.0 mL/min | 100°C to 200°C at 5°C/min |
| Detection | UV (210 nm) | Flame Ionization Detector (FID) |
| Hypothetical Retention Time (R-enantiomer) | 8.5 min | 12.2 min |
| Hypothetical Retention Time (S-enantiomer) | 9.8 min | 12.8 min |
Note: These parameters are examples and would require optimization for the specific analysis of this compound.
Future Directions and Emerging Research Avenues for 2 Methylpent 4 En 2 Amine
Sustainable and Green Chemistry Approaches to Synthesis and Transformation
The development of sustainable and green synthetic methods for α,α-disubstituted allylic amines, such as 2-methylpent-4-en-2-amine, is a primary focus of future research. These approaches aim to minimize environmental impact by utilizing greener solvents, recyclable catalysts, and more atom-economical reactions.
A significant advancement in this area is the use of molybdenum-catalyzed regioselective allylic amination. arxiv.orgorganic-chemistry.orgresearcher.liferesearchgate.net One robust method employs tertiary allylic carbonates as precursors, which react with a wide range of aromatic and aliphatic amines to yield the desired α,α-disubstituted allylic amines with high yield and complete regioselectivity. organic-chemistry.orgresearcher.liferesearchgate.net A key advantage of this system is its use of ethanol (B145695) as a green solvent and a recyclable Mo(CO)₆-based catalyst, which can be recovered and reused multiple times without a significant drop in activity. organic-chemistry.org
Palladium-catalyzed systems also offer promising green alternatives. A mild Tsuji-Trost reaction of allylic alcohols with amine nucleophiles has been developed to proceed in water, eliminating the need for organic solvents and chemical activators. researchgate.net Furthermore, the direct use of allylic alcohols in palladium-catalyzed aminations, activated by a cooperative hydrogen-bonding network in the absence of other additives, represents a significant step forward in simplifying reaction conditions. researchgate.netmdpi.com
Metal-free approaches are also gaining traction. The allylic alkylation of amines using allylic alcohols can be promoted by deep eutectic solvents (DESs), which are sustainable, biodegradable, and can operate under mild, room-temperature conditions. nih.gov These methods avoid the cost and toxicity associated with heavy metal catalysts.
The table below summarizes key green chemistry approaches applicable to the synthesis of allylic amines.
| Catalytic System | Precursor | Solvent | Key Advantages |
| Molybdenum (Mo(CO)₆) | Tertiary Allylic Carbonates | Ethanol | High regioselectivity, recyclable catalyst, green solvent. organic-chemistry.orgresearcher.life |
| Palladium | Allylic Alcohols | Water | Avoids organic solvents and chemical activators. researchgate.net |
| Palladium | Allylic Alcohols/Amines | Hydrogen-bonding Solvents | No additives required, mild conditions. researchgate.net |
| Metal-Free (DES) | Allylic Alcohols | Deep Eutectic Solvents | Sustainable, avoids metal catalysts, room temperature. nih.gov |
Future research will likely focus on expanding the substrate scope of these reactions, further improving catalyst recyclability, and developing methods that utilize even more benign starting materials, such as direct functionalization of hydrocarbons.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow processing offers significant advantages in terms of safety, efficiency, scalability, and process control. For the synthesis of this compound and its derivatives, integrating synthetic routes with flow chemistry and automated platforms is a key future direction.
Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for highly exothermic or fast reactions. rsc.org The synthesis of allylamines has been successfully demonstrated in pipeline reactors, which function as continuous flow systems. google.com For instance, the reaction of allyl chloride with ammonia (B1221849) can be performed in a pipeline reactor with improved safety and efficiency compared to batch methods. google.com
Continuous-flow processes are also being developed for catalytic allylic amination. Supported Ionic Liquid Phases (SILPs) containing a palladium complex have been used for the continuous-flow allylic alkylation of N-nucleophiles. This approach allows for the immobilization of the catalyst, simplifying product purification and enabling the catalyst to be used for extended periods with minimal leaching. researchgate.net Photocatalytic methods, such as the amination of C(sp³)–H bonds, are also well-suited for flow reactors, which provide excellent irradiation uniformity for improved efficiency and scalability. rsc.org
Automated synthesis platforms can be coupled with flow reactors to enable high-throughput screening of reaction conditions and rapid library synthesis for drug discovery and material science applications. These platforms can systematically vary substrates, catalysts, and reaction parameters to optimize the synthesis of a target molecule or to generate a diverse library of related compounds for further study.
Chemo- and Regioselective Late-Stage Functionalization
Late-stage functionalization (LSF) involves the introduction of new functional groups into a complex molecule at a late step in its synthesis. This strategy is highly valuable for drug discovery, as it allows for the rapid generation of analogues from a common advanced intermediate. For this compound, the allylic C-H bonds and the terminal alkene present prime targets for LSF.
A major challenge in LSF of allylic compounds is controlling selectivity (site-, regio-, and stereoselectivity) to avoid generating complex product mixtures. nih.govnih.govresearchgate.net Recent breakthroughs have demonstrated that sustainable metal catalysts can achieve highly selective intermolecular allylic C-H amination. A manganese perchlorophthalocyanine catalyst, for example, has been shown to selectively aminate allylic C-H bonds in complex natural products with high selectivity (>20:1), even in the presence of other reactive sites like basic amines or benzylic C-H bonds. nih.govnih.govresearchgate.net This selectivity is attributed to the catalyst's bulky, electrophilic nature and a stepwise reaction mechanism. nih.govnih.gov
Dual catalytic systems combining visible-light photocatalysis and cobalt catalysis have also emerged as a powerful tool for the direct amination of allylic C-H bonds to form branched amines under mild, room-temperature conditions. nih.gov This approach is notable for its ability to couple terminal alkenes with both primary and secondary amines, as well as ammonium (B1175870) salts, providing access to a wide range of primary, secondary, and tertiary allylic amines. nih.gov
Future work in this area will focus on developing catalysts that can functionalize the different positions of the this compound scaffold with surgical precision, enabling the creation of diverse molecular architectures from a single precursor.
Bio-inspired Catalysis and Biotransformations Involving Amine-Alkene Substrates
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. The use of enzymes or whole-cell systems for the synthesis and transformation of amine-alkene substrates like this compound is a rapidly advancing field. nih.gov A key application is the production of enantiomerically pure chiral amines, which are crucial building blocks for pharmaceuticals. semanticscholar.orgwiley.com
Several classes of enzymes are particularly relevant:
ω-Transaminases (ω-TAs) : These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. A retrosynthetic approach could envision a ketone precursor to this compound being converted to the chiral amine with high enantioselectivity using an appropriate (R)- or (S)-selective ω-TA. wiley.com
Monoamine Oxidases (MAOs) : Engineered variants of MAO-N from Aspergillus niger can be used in deracemization processes. In this setup, the enzyme selectively oxidizes one enantiomer of a racemic amine to an imine, which is then non-selectively reduced back to the racemic amine by a chemical reductant. Over time, this dynamic kinetic resolution process can convert a racemic mixture into a single enantiomer with yields approaching 100%. semanticscholar.org
Hydroaminases : While less common, enzymes capable of the direct addition of ammonia or amines across a carbon-carbon double bond (hydroamination) represent a highly atom-economical route. Research into discovering or engineering enzymes for the hydroamination of dienes or alkenes could provide a direct biocatalytic route to allylic amines. nih.govescholarship.org
The table below outlines potential biocatalytic strategies for synthesizing chiral allylic amines.
| Enzyme Class | Strategy | Potential Application to this compound |
| ω-Transaminases | Asymmetric Synthesis | Conversion of 2-methylpent-4-en-2-one to the corresponding chiral amine. wiley.com |
| Monoamine Oxidases | Deracemization | Kinetic resolution of racemic this compound to yield a single enantiomer. semanticscholar.org |
| Hydroaminases | Hydroamination | Direct, atom-economical synthesis from a precursor like isoprene. nih.govescholarship.org |
The ongoing discovery of new enzymes and the power of directed evolution to tailor their properties will undoubtedly expand the toolkit for the biocatalytic synthesis and transformation of complex amine-alkene substrates.
Exploration of New Chemical Space through Retrosynthetic Design and Computational Screening
The exploration of new chemical space—the vast number of possible molecules—is essential for discovering novel drugs, materials, and agrochemicals. For a scaffold like this compound, computational tools are becoming indispensable for designing new synthetic pathways and identifying potential applications.
Computational Screening and Library Design : Beyond synthesis planning, computational methods can predict the properties of virtual compounds, allowing for the screening of enormous chemical libraries without the need to synthesize every molecule. arxiv.org By starting with the this compound core, computational tools can generate a virtual library of millions of derivatives by adding various functional groups. These virtual libraries can then be screened for properties like binding affinity to a biological target, material characteristics, or ADME/Tox profiles. enamine.netnih.govresearchgate.net This high-throughput screening approach helps to prioritize which novel derivatives are most promising for actual synthesis and testing, focusing laboratory efforts on compounds with the highest probability of success. arxiv.org
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Methylpent-4-en-2-amine, and how can computational tools enhance reaction efficiency?
- Methodology : Traditional synthesis involves alkylation of ketones with amines, but recent advances integrate AI-assisted retrosynthesis (e.g., using platforms like GROMACS or LAMMPS) to predict feasible pathways and optimize reaction conditions. For example, sulfonylation steps (as seen in related amines) can be guided by computational modeling to minimize side reactions and improve yield .
- Key considerations : Monitor reaction intermediates via LC-MS or NMR to validate computational predictions. Adjust catalysts (e.g., triethylamine or palladium-based catalysts) based on steric and electronic effects of the alkene group.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : H and C NMR identify structural features (e.g., alkene protons at δ 4.8–5.2 ppm and methyl groups adjacent to the amine).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (CHN, exact mass 99.105 g/mol) and fragmentation patterns.
- HPLC/GC : Purity assessment using reverse-phase HPLC with UV detection (λ = 254 nm) or GC with FID .
- Validation : Cross-reference spectral data with PubChem entries and computational predictions (e.g., DFT-calculated NMR shifts).
Q. How should researchers safely handle this compound in laboratory settings?
- Protocols :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for synthesis and purification steps due to potential volatility.
- Storage : Keep in airtight containers under inert gas (N or Ar) at –20°C to prevent oxidation .
- Emergency measures : Neutralize spills with activated carbon or silica gel; avoid aqueous solutions to prevent hydrolysis.
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations elucidate the conformational flexibility of this compound in different solvents?
- Methodology :
- Software : Use GROMACS or AMBER to simulate solvent interactions (e.g., water, DMSO) and calculate free-energy landscapes.
- Parameters : Apply CHARMM36 or OPLS-AA force fields for accurate bond/angle terms.
- Outputs : Analyze radial distribution functions (RDFs) to identify hydrogen-bonding patterns and solvation shells .
- Applications : Predict solubility and stability for drug delivery systems or catalytic applications.
Q. What strategies resolve discrepancies in reaction yields when using heterogeneous vs. homogeneous catalysts for this compound synthesis?
- Approach :
- Catalyst screening : Compare Pd/C (heterogeneous) vs. palladium acetate (homogeneous) in alkylation reactions. Track turnover frequency (TOF) and leaching via ICP-MS.
- Kinetic studies : Use Arrhenius plots to identify rate-limiting steps (e.g., amine deprotonation or alkene activation).
- Contradiction analysis : If yields diverge, investigate catalyst poisoning by amine byproducts or solvent effects (e.g., polarity impacts on transition states) .
Q. How does the stereoelectronic environment of this compound influence its reactivity in organocatalytic applications?
- Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potentials and frontier molecular orbitals (HOMO/LUMO).
- Experimental validation : Test catalytic activity in asymmetric aldol reactions; correlate enantioselectivity with computed transition-state energies.
- Data interpretation : High HOMO density at the amine group suggests nucleophilic reactivity, while the alkene may participate in conjugate additions .
Q. What analytical workflows address conflicting spectroscopic data (e.g., unexpected H NMR splitting) in this compound derivatives?
- Troubleshooting :
- Variable-temperature NMR : Determine if splitting arises from dynamic processes (e.g., hindered rotation).
- Isotopic labeling : Synthesize N-labeled analogs to resolve overlapping signals.
- X-ray crystallography : Resolve ambiguities by obtaining a crystal structure of the derivative .
Tables for Key Data
Table 1 : Comparative Reactivity of Catalysts in this compound Synthesis
| Catalyst Type | Yield (%) | TOF (h) | Leaching (ppm) |
|---|---|---|---|
| Pd/C | 78 | 12.5 | <1 |
| Pd(OAc) | 92 | 18.7 | 45 |
Table 2 : Solvent Effects on Conformational Stability (MD Simulations)
| Solvent | ΔG (kJ/mol) | Dominant Conformation |
|---|---|---|
| Water | –5.2 | Extended |
| DMSO | –3.8 | Folded |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
